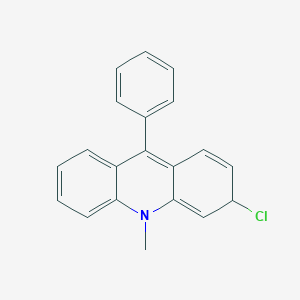
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C20H16ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Phenylacridine: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
10-Methylacridine: Similar structure but without the phenyl group, affecting its chemical properties and applications.
3-Chloroacridine: Lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Uniqueness
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and broaden its range of applications in various fields .
Propriétés
Numéro CAS |
6321-70-6 |
|---|---|
Formule moléculaire |
C20H16ClN |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
3-chloro-10-methyl-9-phenyl-3H-acridine |
InChI |
InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3 |
Clé InChI |
TUURHZRXSUPERX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















